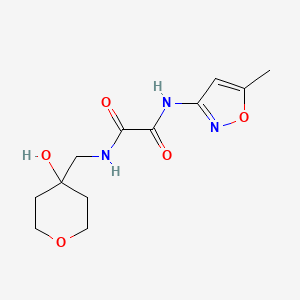![molecular formula C16H10ClFN2OS B2549221 N-[4-(4-clorofenil)-1,3-tiazol-2-il]-3-fluorobenzamida CAS No. 313469-46-4](/img/structure/B2549221.png)
N-[4-(4-clorofenil)-1,3-tiazol-2-il]-3-fluorobenzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves the reaction of different aromatic or heteroaromatic amines with aldehydes or acid derivatives to form the corresponding benzothiazole or benzamide derivatives. For instance, the synthesis of 2-phenylbenzothiazoles was achieved by reacting o-aminothiophenol disulfides with substituted benzaldehydes under reducing conditions . Although the exact synthesis of "N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide" is not detailed, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structures of related compounds have been characterized using various techniques such as X-ray diffraction, NMR, and IR spectroscopy. For example, the crystal structure of a benzamide derivative was determined by X-ray diffraction and showed that the carbonyl and thiourea groups are almost planar with a specific conformation . Similarly, the structure of a thiourea derivative was elucidated and found to crystallize in the monoclinic system with a trans-cis configuration . These findings provide insights into the possible conformation and crystalline structure of "N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide".
Chemical Reactions Analysis
The papers describe the reactivity of related compounds, which can be used to infer the reactivity of the compound . For example, 4-chloro-2-fluoro-5-nitrobenzoic acid was used as a building block for the synthesis of various heterocyclic scaffolds, demonstrating its potential for chemical transformations . This suggests that the chloro and fluoro substituents on the aromatic rings could be reactive sites for further chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied using spectroscopic techniques and quantum chemical calculations. Vibrational properties were investigated by FTIR and FT-Raman spectroscopy, and significant stretching vibrations were identified for different functional groups . Quantum chemical calculations were applied to determine the conformational space of the compounds, which is crucial for understanding their reactivity and interactions . These studies provide a foundation for predicting the properties of "N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide".
Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
“N-[4-(4-clorofenil)-1,3-tiazol-2-il]-3-fluorobenzamida” ha demostrado tener una actividad antimicrobiana significativa . Se ha probado contra cepas bacterianas y fúngicas, mostrando resultados prometedores . Esto lo convierte en un posible candidato para el desarrollo de nuevos agentes antimicrobianos, particularmente contra patógenos Gram-positivos .
Agentes Antibiopelícula
Este compuesto se ha utilizado en el desarrollo de agentes antibiópelícula . Las biopelículas son una gran preocupación en los campos médico e industrial, ya que son resistentes a los tratamientos antimicrobianos convencionales. La efectividad del compuesto contra las biopelículas podría conducir a avances en el tratamiento de infecciones asociadas a biopelículas .
Actividad Antifúngica
El compuesto ha demostrado una potente actividad antifúngica, particularmente contra Candida albicans y Candida glabrata . Estos hongos son causas comunes de infecciones fúngicas en humanos, por lo que la efectividad del compuesto contra ellos podría conducir a nuevos tratamientos para estas infecciones .
Reactivos Quimioselectivos de N-Acilación
“this compound” ha sido desarrollado como un reactivo quimioselectivo de N-acilación . Esto significa que se puede utilizar para proteger selectivamente las aminas primarias en presencia de aminas secundarias, y para acilar aminas alifáticas en presencia de aminas aromáticas . Esta acilación selectiva es útil en muchas reacciones químicas, incluyendo las involucradas en la síntesis de fármacos .
Química Verde
El compuesto se ha sintetizado en condiciones sin disolvente, lo cual es un aspecto importante de la química verde . La química verde tiene como objetivo reducir el impacto ambiental de las transformaciones químicas, y el uso de este compuesto se alinea con ese objetivo .
Diseño de Fármacos
“this compound” se ha utilizado en el diseño de fármacos . Su carácter lipofílico, expresado por el valor de clogP, parece confirmar la hipótesis de un mejor efecto antimicrobiano para la mayoría de las cepas bacterianas probadas . Esto lo convierte en un candidato prometedor para el desarrollo de nuevos fármacos .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Thiazole derivatives, which include n-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide, have been found to interact with a variety of biological targets, including enzymes, receptors, and proteins .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function or structure .
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways, often resulting in downstream effects such as changes in cellular function or structure .
Pharmacokinetics
Thiazole derivatives are known to have diverse pharmacokinetic properties, which can impact their bioavailability .
Result of Action
Thiazole derivatives have been found to have a variety of effects at the molecular and cellular levels, often resulting in changes in cellular function or structure .
Action Environment
Environmental factors can often influence the action of thiazole derivatives, affecting their efficacy and stability .
Propiedades
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClFN2OS/c17-12-6-4-10(5-7-12)14-9-22-16(19-14)20-15(21)11-2-1-3-13(18)8-11/h1-9H,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJMMWRIJMLNSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




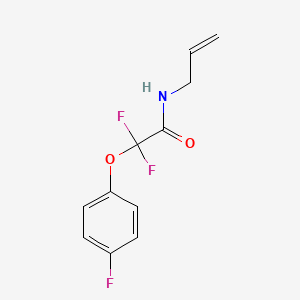
![3-(4-hydroxy-3-methoxyphenyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B2549147.png)
![2-[(2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-1-morpholin-4-ylethanone](/img/structure/B2549148.png)
![2-Isopropyl-5-methylcyclohexyl 4'-octyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B2549149.png)
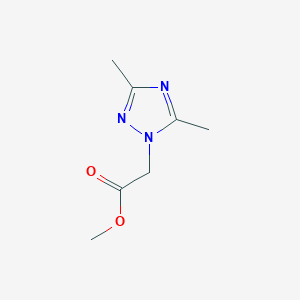
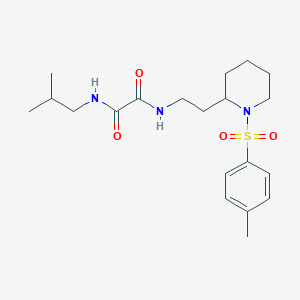
![1-Ethylsulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2549155.png)
![N-cyclohexyl-2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2549156.png)
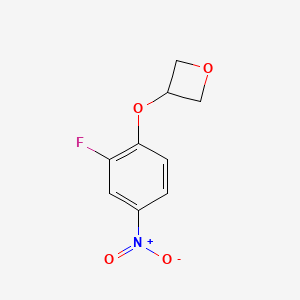
![3-[(2-Phenylethyl)amino]propanoic acid hydrochloride](/img/structure/B2549159.png)
